(2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide
Description
The compound “(2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide” features a chromene core (a bicyclic structure combining a benzene ring with a pyran moiety) substituted with bromine atoms at positions 6 and 6. The Z-configuration of the imine group at position 2 introduces stereochemical specificity, while the phenylimino substituent and carboxamide group at position 3 contribute to its electronic and hydrogen-bonding properties. Such chromene derivatives are often explored in medicinal chemistry due to their structural resemblance to bioactive natural products and synthetic pharmaceuticals .
Properties
IUPAC Name |
6,8-dibromo-2-phenyliminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2/c17-10-6-9-7-12(15(19)21)16(22-14(9)13(18)8-10)20-11-4-2-1-3-5-11/h1-8H,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNRBWMWCNRSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC(=CC(=C3O2)Br)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the following steps:
Bromination: The starting material, 2H-chromene-3-carboxamide, undergoes bromination at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Phenylimino Group: The brominated intermediate is then reacted with aniline or a substituted aniline in the presence of a suitable catalyst to form the phenylimino group at the 2-position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The phenylimino group can participate in condensation reactions with other compounds to form new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
(2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and core modifications:
Key Observations:
The chromeno-pyrimidine compound (4) introduces a fused pyrimidinone ring, increasing structural complexity and hydrogen-bonding capacity. Thiazolidinone derivatives retain the phenylimino group but feature a sulfur-containing heterocycle, which may confer distinct metabolic stability or redox activity.
Substituent Effects: Bromine vs. Carboxamide vs. Methoxy: The carboxamide group in the target enables hydrogen bonding, whereas the methoxy group in 4b acts as an electron donor, affecting solubility and receptor interactions. Phenylimino Configuration: The Z-configuration in the target and thiazolidinone derivatives may enforce planar geometry, influencing π-π stacking with biological targets.
Synthetic and Analytical Considerations: Structural elucidation of such compounds often relies on X-ray crystallography (e.g., SHELX software ) to confirm stereochemistry and substituent positioning. Graph-based comparison methods highlight the importance of core scaffold differences in biochemical activity, as chromene derivatives exhibit distinct reactivity compared to quinoline or thiazolidinone analogues.
Implications for Research and Development
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
- Bioactivity Potential: Brominated chromenes may target enzymes or receptors sensitive to halogen bonding, such as kinases or GPCRs.
- Optimization Strategies: Introducing electron-withdrawing groups (e.g., fluorine ) or modifying the core (e.g., pyrimidinone fusion ) could enhance selectivity or potency.
- Computational Tools : Graph-theoretical methods and lumping strategies can streamline the identification of structurally similar compounds for high-throughput screening.
Biological Activity
(2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class. These compounds are notable for their diverse biological activities, which have been extensively studied for potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparison with similar compounds.
- IUPAC Name : 6,8-dibromo-2-phenyliminochromene-3-carboxamide
- Molecular Formula : C16H12Br2N2O2
- Molecular Weight : 398.09 g/mol
Antimicrobial Properties
Research indicates that chromene derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. The compound exhibited an IC50 value of 30 µM in MCF-7 cells, indicating its potency as a potential anticancer drug.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the overall inflammatory response.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing signaling pathways related to cell survival and proliferation.
- Signal Transduction Pathways : The compound affects various signaling pathways that regulate cellular functions, contributing to its anticancer and anti-inflammatory effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 6,8-Dibromo-2H-chromene-3-carboxamide | Structure | Antimicrobial | Lacks phenylimino group |
| 2-(Phenylimino)-2H-chromene-3-carboxamide | Structure | Antitumor | Different substitution pattern |
The presence of both bromine atoms and the phenylimino group in this compound enhances its biological activity compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of chromene exhibited significant antimicrobial properties against gram-positive and gram-negative bacteria. The study highlighted that this compound was among the most potent compounds tested.
- Anticancer Research : A recent investigation into the anticancer effects of chromene derivatives found that those containing halogen substitutions showed enhanced cytotoxicity against cancer cell lines due to increased lipophilicity and better membrane penetration.
- Inflammation Model : In a model assessing anti-inflammatory properties using LPS-stimulated macrophages, this compound significantly reduced TNF-alpha levels by over 60%, indicating its potential utility in treating inflammatory conditions .
Q & A
Q. What are the established synthetic routes for (2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide, and how is its configuration confirmed?
The synthesis typically involves condensation of anthranilic acid derivatives with substituted phenyl isocyanides under acidic conditions. For example, glacial acetic acid is used as both solvent and catalyst, with stirring at room temperature for 12–24 hours. The product is purified via recrystallization from acetone or propan-2-ol . Configuration confirmation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the Z-configuration. SHELXL (a module of the SHELX suite) refines crystallographic data, leveraging Hirshfeld surface analysis to validate intramolecular hydrogen bonding and stereochemistry .
Q. How do the bromine substituents at positions 6 and 8 influence the compound’s reactivity and biological activity?
Bromine atoms enhance electrophilic aromatic substitution (EAS) reactivity at electron-rich positions and increase lipophilicity, improving membrane permeability. In biological studies, bromination correlates with heightened antioxidant activity (e.g., IC50 values < 3 µg/mL in DPPH assays) and cytotoxicity against cancer cell lines (e.g., IC50 = 4.96–7.44 µg/mL in MCF-7 and HepG2 cells). The steric bulk of bromine may also hinder enzymatic degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
Methodology :
- Catalyst screening : Test bases (e.g., K2CO3, NaOH) in polar aprotic solvents (DMF, DMSO) to optimize deprotonation efficiency.
- Temperature control : Reflux (80–100°C) vs. room temperature, balancing reaction rate and side-product formation.
- Purification : Use flash chromatography (silica gel, hexane:EtOAc gradients) for intermediates, followed by SC-XRD-suitable recrystallization.
Example : A model reaction using alpha-methyl ketone and benzaldehyde in ethanol showed 80% yield with 0.1 M NaOH at 60°C, compared to <50% at lower concentrations .
Q. What strategies are effective for functionalizing the chromene core to enhance bioactivity?
Phosphorus-based functionalization :
- React the carboxamide group with phosphorus esters (e.g., triethyl phosphite) to synthesize α-aminophosphonic acids or fused phosphorus heterocycles (e.g., chromeno[4,3-c][1,2]azaphospholes).
- Conditions : Reflux in dry toluene with catalytic p-toluenesulfonic acid (PTSA) for 6–8 hours.
Outcome : Phosphorus derivatives exhibit dual antioxidant/cytotoxic activity (e.g., IC50 = 2.8 µg/mL for DPPH scavenging) and improved selectivity for cancer cells .
Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structure determination?
Q. How should researchers resolve contradictions in biological activity data across studies?
Case example : Discrepancies in cytotoxicity IC50 values may arise from assay protocols (e.g., MTT vs. SRB methods) or cell line variability. Methodology :
- Standardization : Use WHO-approved cell lines (e.g., HepG2, MCF-7) and reference drugs (e.g., doxorubicin) as internal controls.
- Dose-response curves : Perform triplicate experiments with 6–8 concentration points to improve statistical robustness.
- Meta-analysis : Apply Cohen’s d to quantify effect sizes across studies, identifying outliers due to solvent/DMSO artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
